molecular formula C6H10BrN3O2S B3070780 N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide CAS No. 1006219-03-9

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide

Cat. No.: B3070780
CAS No.: 1006219-03-9
M. Wt: 268.13 g/mol
InChI Key: XGWISLFQVLJJTN-UHFFFAOYSA-N
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Description

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, an ethyl linker, and a methanesulfonamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-bromoethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with methanesulfonamide to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-13(11,12)9-2-3-10-5-6(7)4-8-10/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWISLFQVLJJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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